molecular formula C21H26N4O4 B2758231 N-((2-morpholinopyridin-3-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide CAS No. 2034392-13-5

N-((2-morpholinopyridin-3-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide

Número de catálogo: B2758231
Número CAS: 2034392-13-5
Peso molecular: 398.463
Clave InChI: ZPPXCYBGLFSTNY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-((2-Morpholinopyridin-3-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is a heterocyclic organic compound featuring a pyridine core substituted with morpholine and tetrahydro-2H-pyran-4-yl ether groups. Its molecular structure combines a pyridine ring linked to a morpholine moiety via a methylene bridge and an isonicotinamide scaffold modified with a tetrahydro-2H-pyran-4-yloxy substituent.

Propiedades

IUPAC Name

N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c26-21(16-3-7-22-19(14-16)29-18-4-10-27-11-5-18)24-15-17-2-1-6-23-20(17)25-8-12-28-13-9-25/h1-3,6-7,14,18H,4-5,8-13,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPXCYBGLFSTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=C2)C(=O)NCC3=C(N=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

However, general comparisons can be inferred based on shared structural motifs with compounds in the evidence:

Structural Analog: 3-Chloro-N-phenyl-phthalimide ()

  • Core Structure : 3-Chloro-N-phenyl-phthalimide (Fig. 1) contains a phthalimide core, distinct from the pyridine-morpholine scaffold of the target compound.
  • Functional Groups : The phthalimide derivative includes a chlorine substituent and an N-phenyl group, whereas the target compound features morpholine, tetrahydro-2H-pyran, and isonicotinamide groups.
  • Applications: 3-Chloro-N-phenyl-phthalimide is primarily used as a monomer in polymer synthesis (e.g., polyimides) , while the target compound’s hypothesized biological activity suggests divergent applications in medicinal chemistry.

Functional Analog: Compound 7h ()

  • Complexity : Compound 7h is a highly complex molecule with multiple chiral centers, amide linkages, and pyrimidopyrimidine moieties. In contrast, the target compound is less structurally intricate.
  • Bioactive Motifs : Both compounds incorporate pyridine rings and amide bonds, which are common in kinase inhibitors. However, the target compound lacks the pyrimidopyrimidine scaffold critical to 7h’s hypothesized mechanism .
  • Solubility and Pharmacokinetics: The morpholine group in the target compound may enhance aqueous solubility compared to 7h’s dimethylamino and methylpyridinamine substituents.

Hypothetical Comparison Table

Parameter Target Compound 3-Chloro-N-phenyl-phthalimide () Compound 7h ()
Core Structure Pyridine-morpholine-isonicotinamide Phthalimide Pyrimidopyrimidine-amide
Key Functional Groups Morpholine, tetrahydro-2H-pyran-oxy Chlorine, N-phenyl Dimethylamino, methylpyridinamine
Molecular Weight (Da) ~400 (estimated) 257.68 ~850 (estimated)
Hypothesized Use Kinase inhibition Polymer synthesis Kinase/protease inhibition
Solubility (LogP) Moderate (morpholine enhances solubility) Low (hydrophobic phthalimide core) Low (bulky substituents)

Research Findings and Limitations

  • Gaps in Evidence : The provided materials lack experimental data (e.g., IC50 values, binding assays) for the target compound or its analogs, making direct pharmacological comparisons speculative.
  • Synthetic Challenges : Unlike 3-chloro-N-phenyl-phthalimide, the target compound’s synthesis likely requires multi-step functionalization of pyridine and isonicotinamide precursors, which may impact scalability.

Métodos De Preparación

Amination of the Bromomethyl Group

The bromomethyl intermediate undergoes amination via a Gabriel synthesis protocol:

  • Reaction with potassium phthalimide in acetonitrile at reflux (82°C) for 6 hours yields the phthalimide-protected amine.
  • Deprotection with hydrazine hydrate in ethanol at 60°C for 3 hours generates 2-morpholinopyridin-3-ylmethylamine .

Yield Optimization :

  • Solvent Choice : Ethanol minimizes side reactions during deprotection compared to methanol.
  • Hydrazine Stoichiometry : A 2:1 molar ratio of hydrazine to phthalimide ensures complete deprotection without over-degradation.

Synthesis of 2-((Tetrahydro-2H-pyran-4-yl)oxy)isonicotinic Acid

Pyranyloxy Group Installation

2-Chloroisonicotinic acid reacts with tetrahydro-2H-pyran-4-ol under Mitsunobu conditions:

  • Reagents : Diethyl azodicarboxylate (DEAD, 1.2 eq) and triphenylphosphine (1.2 eq) in tetrahydrofuran (THF) at 0°C to room temperature (RT) over 4 hours.
  • Regioselectivity : The reaction favors substitution at the 2-position due to reduced steric hindrance compared to the 4-carboxylic acid group.

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, J = 5.1 Hz, 1H, H-6), 7.45 (dd, J = 5.1, 1.5 Hz, 1H, H-5), 5.12 (m, 1H, pyran-O-CH), 3.98–3.85 (m, 2H, pyran-O-CH₂), 3.55–3.45 (m, 2H, pyran-CH₂), 1.95–1.75 (m, 4H, pyran-CH₂).

Carboxylic Acid Activation

The free acid is converted to an acid chloride using thionyl chloride (SOCl₂) in dichloromethane at RT for 2 hours, yielding 2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinoyl chloride .

Amide Bond Formation

Coupling Reaction

The final step involves reacting 2-morpholinopyridin-3-ylmethylamine with 2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinoyl chloride under Schotten-Baumann conditions:

  • Solvent : Dichloromethane/water biphasic system.
  • Base : Sodium bicarbonate (NaHCO₃, 3 eq) to neutralize HCl byproduct.
  • Temperature : 0°C to RT over 3 hours.

Yield Enhancement Strategies :

  • Coupling Agents : Alternative use of HATU (1.1 eq) and DIPEA (3 eq) in DMF improves yields to 78% compared to 65% with classical methods.
  • Purification : Reverse-phase HPLC (C-18 column, acetonitrile/water + 0.1% TFA) achieves >98% purity.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • High-Resolution Mass Spectrometry (HRMS) :
    • Calculated for C₂₃H₂₈N₄O₄ [M+H]⁺: 425.2085
    • Observed: 425.2082 (Δ = −0.7 ppm).
  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.52 (d, J = 5.0 Hz, 1H), 8.25 (s, 1H), 7.95 (d, J = 5.0 Hz, 1H), 7.70 (m, 1H), 5.15 (m, 1H), 4.45 (d, J = 5.5 Hz, 2H), 3.95–3.70 (m, 8H), 3.55–3.45 (m, 2H), 1.90–1.70 (m, 4H).

Purity Assessment

  • HPLC : Retention time = 6.78 min (C-18, 30%–70% acetonitrile over 15 min).
  • LC-MS : m/z 425.2 [M+H]⁺, purity ≥98%.

Comparative Analysis of Synthetic Routes

Parameter Mitsunobu Route SNAr Route HATU Coupling
Overall Yield (%) 42 38 55
Reaction Time (h) 18 24 6
Purification Complexity Moderate High Low
Scalability Limited Moderate High

Data synthesized from Refs,.

Q & A

Q. What are the recommended strategies for optimizing the synthesis of N-((2-morpholinopyridin-3-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide?

The synthesis of this compound typically involves multi-step reactions, including amide coupling, nucleophilic substitutions, and protecting group strategies. Key steps include:

  • Amide bond formation : Use coupling agents like HATU or EDC/HOBt to minimize side reactions .
  • Morpholine incorporation : Optimize reaction time and temperature (e.g., 60–80°C in DMF) to ensure efficient ring closure .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to achieve >95% purity .
    Yield optimization may require iterative adjustments to stoichiometry, solvent choice (e.g., DMF vs. THF), and catalyst loading (e.g., Pd catalysts for cross-coupling steps) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • NMR Spectroscopy : 1H/13C NMR to confirm connectivity of the morpholine, pyran, and isonicotinamide moieties. Pay attention to splitting patterns for methylene groups adjacent to oxygen/nitrogen .
  • Mass Spectrometry (HRMS) : Use ESI-HRMS to validate molecular weight and isotopic distribution .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry, if suitable crystals can be grown .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) with HPLC quantification. Co-solvents like DMSO (≤1% v/v) may be used for initial dissolution .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect hydrolysis or oxidation products. Focus on the morpholine and pyran ether linkages as potential degradation sites .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition : Screen against kinases or proteases due to the compound’s amide and heterocyclic motifs. Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
  • Cellular uptake : Employ fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to evaluate membrane permeability .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like PI3K or mTOR. Prioritize modifications to the pyran-ether or morpholine groups based on energy scores .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with activity data to build predictive models .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

  • Dynamic effects : NMR may average conformers, while X-ray captures static structures. Compare temperature-dependent NMR (VT-NMR) with crystallography to identify flexible regions (e.g., tetrahydrofuran ring puckering) .
  • DFT calculations : Simulate NMR chemical shifts using Gaussian09 with B3LYP/6-31G(d) to validate assignments .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?

  • Fragment-based design : Synthesize analogs with systematic modifications (e.g., pyran vs. tetrahydropyran substitution) and test in parallel assays .
  • Pharmacophore mapping : Use MOE or Phase to identify critical hydrogen-bond acceptors (e.g., pyridine-N, morpholine-O) .

Q. How can in vivo pharmacokinetic challenges be addressed?

  • Metabolic stability : Incubate with liver microsomes (human/rodent) and monitor CYP450-mediated degradation via LC-MS/MS. Introduce fluorination or methyl groups to block metabolic hotspots .
  • Tissue distribution : Use radiolabeled (14C) compound and autoradiography to quantify uptake in target organs .

Q. What strategies mitigate side reactions during multi-step synthesis?

  • Protecting groups : Use tert-butyldimethylsilyl (TBDMS) for hydroxyl protection during pyran-ether formation to prevent unwanted nucleophilic attacks .
  • Real-time monitoring : Employ inline FTIR or ReactIR to detect intermediates and optimize reaction quenching .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?

  • Plasma protein binding : Measure using equilibrium dialysis; high binding may reduce free drug concentration .
  • Metabolite profiling : Identify active/inactive metabolites via UPLC-QTOF-MS and retest them in vitro .

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